

The Biological Significance of N6-Methyl-L-lysine: An In-depth Technical Guide

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Compound of Interest

Compound Name: N6-Methyl-L-lysine

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Abstract

N6-methyl-L-lysine is a fundamental post-translational modification (PTM) that plays a critical role in the regulation of gene expression and a multitude of cellular processes. This modification, occurring in mono-, di-, and trimethylated states on histone and non-histone proteins, is dynamically regulated by a dedicated enzymatic machinery of "writers" (methyltransferases), "erasers" (demethylases), and "readers" (proteins that recognize and bind to methylated lysine). Dysregulation of **N6-methyl-L-lysine** signaling has been implicated in a range of pathologies, including cancer and neurodegenerative disorders, making the enzymes and reader proteins of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of **N6-methyl-L-lysine**, with a focus on the quantitative aspects of its regulation, detailed experimental protocols for its study, and a visual representation of its key signaling pathways.

Introduction: The "Histone Code" and Beyond

The concept of the "histone code" posits that patterns of post-translational modifications on histone tails are interpreted by the cell to regulate chromatin structure and gene expression.^[1]

N6-methyl-L-lysine is a key component of this code, with its different methylation states having distinct functional consequences. For example, trimethylation of lysine 4 on histone H3 (H3K4me3) is generally associated with active gene transcription, while trimethylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of repressed chromatin.^[1]

Beyond histones, a growing body of research has revealed the widespread methylation of non-histone proteins, indicating that **N6-methyl-L-lysine** plays a regulatory role in a diverse array of cellular processes, including DNA replication and repair, signal transduction, and protein stability. This guide will delve into the molecular mechanisms that govern **N6-methyl-L-lysine** dynamics and its profound impact on cellular function and disease.

The Enzymatic Machinery of Lysine Methylation

The methylation status of lysine residues is tightly controlled by the coordinated action of three classes of proteins:

- **Writers (Lysine Methyltransferases - KMTs):** These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ϵ -amino group of a lysine residue. The majority of KMTs contain a conserved SET domain.
- **Erasers (Lysine Demethylases - KDMs):** These enzymes remove methyl groups from lysine residues. They are broadly classified into two families: the flavin-dependent lysine-specific demethylases (LSDs) and the Jumonji C (JmjC) domain-containing demethylases.
- **Readers:** These are proteins that contain specialized domains, such as chromodomains, Tudor domains, and PHD fingers, which specifically recognize and bind to methylated lysine residues, thereby translating the methylation mark into a functional outcome.

Quantitative Insights into N6-Methyl-L-lysine Regulation

A quantitative understanding of the enzymes and protein-protein interactions that govern **N6-methyl-L-lysine** signaling is crucial for drug development. The following tables summarize key quantitative data for selected components of this pathway.

Table 1: Kinetic Parameters of Lysine Methyltransferases

Enzyme	Substrate	Km (μM)	kcat (s-1)	Reference
SMYD2	p53 peptide	15.0 ± 2.0	0.013 ± 0.001	[2]
SMYD2	S-Adenosylmethionine	1.2 ± 0.2	-	[2]
MLL2	S-Adenosylmethionine	3.17 ± 0.37	-	[3]
PRMT4	S-Adenosylmethionine	0.21 ± 0.052	-	[3]

Note: '-' indicates data not available in the cited source.

Table 2: Binding Affinities of Methyl-lysine Reader Domains

Reader Protein Domain	Ligand	Dissociation Constant (Kd)	Reference
General Methyllysine Readers	Methylated Histone Tails	High nM to low μM range	[4]

Table 3: Inhibitor Potency against Lysine Methylation Pathway Components

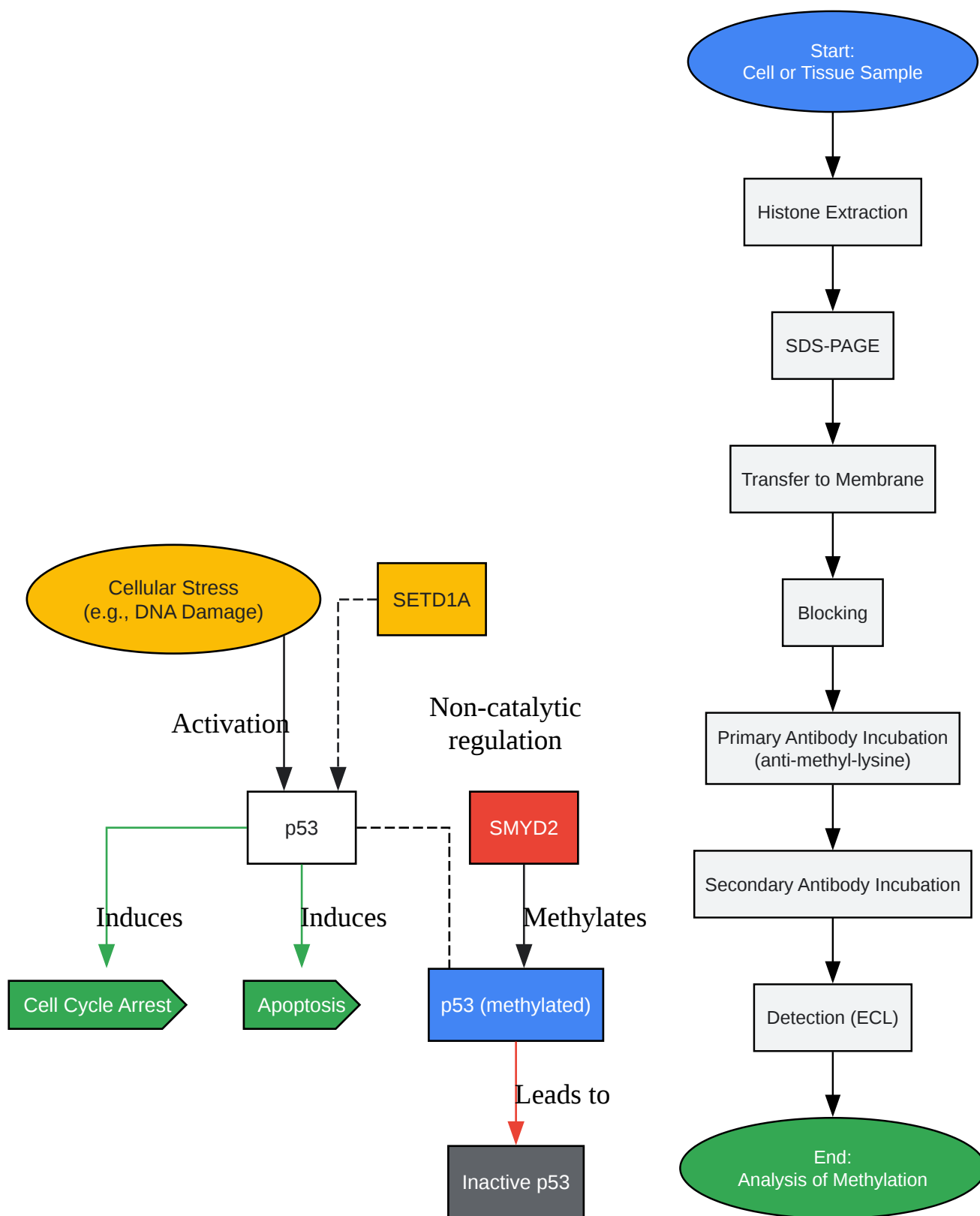
Inhibitor	Target	IC50	Reference
LLY-507	SMYD2	Potent, specific values not provided	[5]

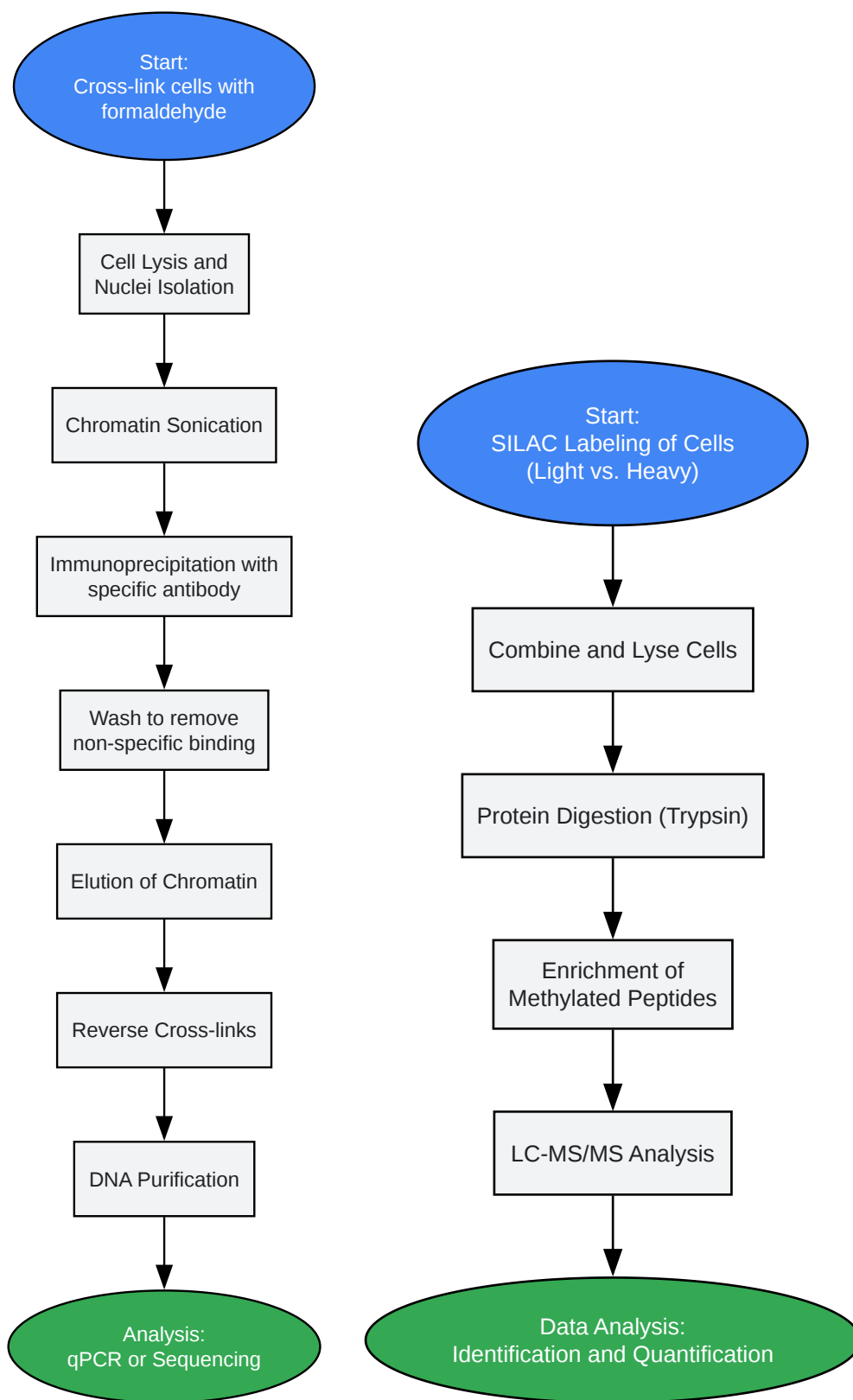
Key Signaling Pathways Regulated by N6-Methyl-L-lysine

N6-methyl-L-lysine modifications on both histone and non-histone proteins are integral to the regulation of key signaling pathways implicated in health and disease.

The NF- κ B Signaling Pathway

The transcription factor NF- κ B is a master regulator of inflammation and immunity. The activity of its RelA (p65) subunit is modulated by lysine methylation.





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